![molecular formula C19H23ClN2OS B2983478 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-69-5](/img/structure/B2983478.png)

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

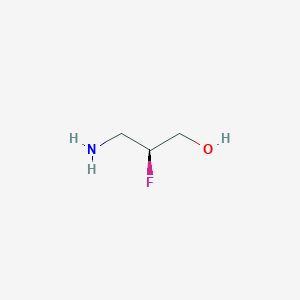

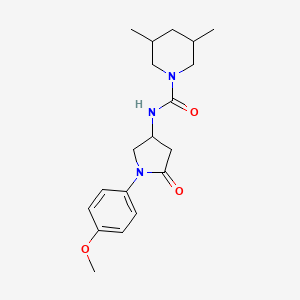

“1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol” is a chemical compound with the molecular formula C19H23ClN2OS .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration in the presence of an acidic ionic liquid, oxidation of the synthesized alkene by potassium permanganate, imination of the intermediate by methyl amine, and finally, the rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis

The molecular structure of this compound includes a chlorophenyl group, a phenylpiperazino group, and a propanol group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis and properties of compounds with structural similarities to 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the potential for enantioselective synthesis of chiral intermediates, which could be relevant for the synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (Choi et al., 2010).

Catalysis and Chemical Reactions

Compounds with sulfanyl groups have been utilized as catalysts in chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, indicating the potential catalytic applications of sulfanyl-containing compounds (Tayebi et al., 2011).

Material Science

Research into thiophenyl-substituted compounds has revealed their utility in creating materials with desirable optical properties. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for instance, exhibit high refractive indices and small birefringence, suggesting potential applications in material science for 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (Tapaswi et al., 2015).

Molecular Modeling and Drug Design

The synthesis and evaluation of compounds similar to 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol may also contribute to drug design and discovery. For example, the synthesis of 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents demonstrates the relevance of such compounds in medicinal chemistry (Clark et al., 1979).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2OS/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQIVDMNQZDYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)

![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2983407.png)

![Methyl 1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-5,7-difluoro-4-oxoquinoline-3-carboxylate](/img/structure/B2983409.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2983411.png)

![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)